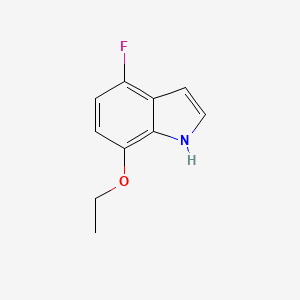

7-Ethoxy-4-fluoro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

7-ethoxy-4-fluoro-1H-indole |

InChI |

InChI=1S/C10H10FNO/c1-2-13-9-4-3-8(11)7-5-6-12-10(7)9/h3-6,12H,2H2,1H3 |

InChI Key |

BKNQBSLBEFXJRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)F)C=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 7-Ethoxy-4-fluoro-1H-indole

CAS Number: 1154742-53-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxy-4-fluoro-1H-indole is a fluorinated indole derivative that holds potential as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, and general synthesis strategies, and contextualizes its potential applications within the broader landscape of indole chemistry. Due to the limited specific data available for this compound, this guide draws upon established principles of indole synthesis and the known biological and material properties of related fluorinated indole structures to provide a foundational understanding for researchers.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is scarce in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 1154742-53-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₀FNO | BLD Pharm[1] |

| Molecular Weight | 179.19 g/mol | BLD Pharm[1] |

| SMILES Code | FC1C2C=CNC=2C(OCC)=CC=1 | BLD Pharm[1] |

| Appearance | (Predicted) Off-white to light yellow solid | Inferred from similar indole structures |

| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general indole solubility |

Synthesis and Experimental Protocols

Conceptual Synthetic Approach: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. A plausible route to this compound would involve the reaction of a suitably substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization.

Proposed Reaction Scheme:

Figure 1. A conceptual workflow for the synthesis of this compound via a modified Fischer Indole Synthesis.

General Experimental Protocol (Hypothetical):

-

Hydrazone Formation:

-

Dissolve 3-ethoxy-6-fluorophenylhydrazine in a suitable solvent such as ethanol.

-

Add acetaldehyde to the solution, often with a catalytic amount of acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrazone intermediate may be isolated or used directly in the next step.

-

-

Indolization (Cyclization):

-

The hydrazone is treated with a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid.

-

The reaction is typically heated to facilitate the[3][3]-sigmatropic rearrangement and subsequent cyclization.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and neutralized.

-

The crude product is extracted with an organic solvent.

-

Purification is achieved through column chromatography to yield the final product, this compound.

-

Alternative Synthetic Strategies

Other established indole syntheses, such as the Reissert, Madelung, or various transition-metal-catalyzed methods, could also be adapted for the synthesis of this compound.[4] The choice of method would depend on the availability of starting materials and the desired scale of the synthesis.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[5][6] The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7]

Role as a Pharmacophore

The 7-ethoxy and 4-fluoro substitutions on the indole ring of this compound can influence its electronic properties and steric profile, potentially leading to selective interactions with biological targets. Fluorinated indoles have been investigated for a range of therapeutic applications.[7] For instance, related fluorinated indoles have shown promise in the development of kinase inhibitors and as antagonists for various receptors.

Signaling Pathway Interactions (Hypothetical)

Given the prevalence of the indole nucleus in bioactive molecules, this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway where an indole-based inhibitor might act, for example, by blocking the activity of a protein kinase.

Figure 2. A generalized signaling pathway illustrating the potential inhibitory action of an indole-based compound like this compound on a downstream kinase.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar fluorinated indole compounds, the following precautions are recommended.[3][8]

| Hazard Category | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. |

| Specific Target Organ Toxicity | May cause respiratory irritation. Avoid breathing dust/fumes. Use in a well-ventilated area. |

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Handle in accordance with good industrial hygiene and safety practices.[8]

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While specific experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and the properties of related compounds. Researchers interested in this molecule are encouraged to perform detailed characterization and experimental validation of its properties and biological activities. The synthetic strategies and potential applications outlined herein serve as a starting point for future investigations into this and similar novel indole derivatives.

References

- 1. 1154742-53-6|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. researchgate.net [researchgate.net]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 7-Ethoxy-4-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 7-Ethoxy-4-fluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Fischer indole synthesis, a reliable and versatile method for the preparation of the indole nucleus.

I. Overview of the Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-ethoxy-5-fluoroaniline. The first step involves the conversion of the aniline to the corresponding phenylhydrazine derivative. The subsequent and final step is the Fischer indole synthesis, which entails the acid-catalyzed cyclization of the phenylhydrazine with acetaldehyde to yield the target indole.

Below is a graphical representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following sections provide detailed, though generalized, experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of (2-ethoxy-5-fluorophenyl)hydrazine

This procedure is adapted from the well-documented method for the preparation of phenylhydrazines from anilines via diazotization followed by reduction.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Ethoxy-5-fluoroaniline | 155.17 | - | >98% |

| Sodium nitrite (NaNO₂) | 69.00 | - | >99% |

| Hydrochloric acid (HCl) | 36.46 | 1.18 | 37% (w/w) |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | - | >98% |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution |

| Sodium sulfate (Na₂SO₄) | 142.04 | - | Anhydrous |

Procedure:

-

Diazotization: A solution of 2-ethoxy-5-fluoroaniline (1.0 eq.) in concentrated hydrochloric acid (approx. 3 eq.) and water is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.05 eq.) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (approx. 3-4 eq.) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is added slowly to the tin(II) chloride solution, again ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

Work-up and Isolation: The resulting precipitate (the hydrazine hydrochloride salt) is collected by filtration and washed with a small amount of cold water. The free hydrazine base can be obtained by suspending the salt in water and adding a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the solution is alkaline. The free hydrazine is then extracted with a suitable organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (2-ethoxy-5-fluorophenyl)hydrazine.

Step 2: Fischer Indole Synthesis of this compound

This step involves the reaction of the synthesized (or commercially procured) (2-ethoxy-5-fluorophenyl)hydrazine with acetaldehyde in the presence of an acid catalyst.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| (2-ethoxy-5-fluorophenyl)hydrazine | 170.18 | - | >95% |

| Acetaldehyde | 44.05 | 0.788 | >99% |

| Polyphosphoric acid (PPA) | - | ~2.0 | - |

| or Zinc chloride (ZnCl₂) | 136.30 | - | Anhydrous |

| or Sulfuric acid (H₂SO₄) | 98.08 | 1.84 | 98% |

| Ethanol or Acetic Acid | - | - | Anhydrous |

| Ethyl acetate | 88.11 | 0.902 | - |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution |

| Silica gel | - | - | For column chromatography |

Procedure:

-

Hydrazone Formation (optional intermediate isolation): (2-ethoxy-5-fluorophenyl)hydrazine (1.0 eq.) is dissolved in a suitable solvent like ethanol or acetic acid. Acetaldehyde (1.1 eq.) is added, and the mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude hydrazone mixture (or the isolated hydrazone) is added to an excess of an acid catalyst such as polyphosphoric acid, or a solution of a Lewis acid like zinc chloride in a suitable solvent.[1] Alternatively, a strong Brønsted acid like sulfuric acid in a solvent like ethanol can be used. The reaction mixture is heated to a temperature typically ranging from 80 °C to 150 °C, depending on the catalyst and solvent system used. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice-water. The acidic solution is then neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

III. Data Presentation

As this is a proposed synthesis, experimental data is not available. The following tables are placeholders for the expected quantitative data.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Ethoxy-5-fluoroaniline, NaNO₂, SnCl₂ | HCl/H₂O | 0-25 | 4-6 | (Expected) 70-85 |

| 2 | (2-ethoxy-5-fluorophenyl)hydrazine, Acetaldehyde | PPA or ZnCl₂/Solvent | 80-150 | 2-8 | (Expected) 50-70 |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (br s, 1H, NH), ~7.2-6.8 (m, 3H, Ar-H), ~6.5 (m, 1H, Ar-H), 4.1 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.4 (t, J=7.0 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals for 10 carbons, including aromatic carbons, ethoxy carbons, and indole ring carbons. |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch) |

| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₀FNO: 180.07 |

IV. Logical Relationships in Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied and elegant transformation. The following diagram illustrates the key steps involved in the acid-catalyzed cyclization.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers are encouraged to use this information as a starting point and to conduct appropriate optimization and characterization studies to achieve the desired outcome.

References

7-Ethoxy-4-fluoro-1H-indole mechanism of action

As a helpful AI assistant, I have conducted a thorough search for the mechanism of action of 7-Ethoxy-4-fluoro-1H-indole . Despite comprehensive searches for this specific chemical entity and related terms, there is currently no publicly available scientific literature detailing its mechanism of action, quantitative biological data, or specific experimental protocols.

This suggests that this compound may be a novel compound, a proprietary molecule under investigation with unpublished data, or a compound that has not yet been characterized biologically in the public domain.

While a detailed technical guide on the core mechanism of action of this compound cannot be provided due to the absence of data, I can offer a guide on a related, well-studied indole derivative or a general overview of the established mechanisms of action for bioactive indole compounds, should you be interested in these alternatives.

Spectroscopic Characterization of 7-Ethoxy-4-fluoro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 7-Ethoxy-4-fluoro-1H-indole. While specific experimental data for this molecule is not publicly available, this document presents a detailed methodology and data presentation structure based on established principles and data from closely related indole derivatives. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of new chemical entities.

Spectroscopic Data Summary

The following tables outline the expected spectroscopic data for this compound. The data presented is illustrative, based on known values for similar fluorinated and ethoxy-substituted indole compounds, and should be replaced with experimental values once obtained.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be essential for structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.0-8.5 | br s | - | 1H | N-H |

| ~7.0-7.5 | m | - | 2H | Ar-H |

| ~6.5-7.0 | m | - | 2H | Ar-H |

| ~4.1 | q | 7.0 | 2H | -OCH₂CH₃ |

| ~1.4 | t | 7.0 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 (d, JC-F) | C-F |

| ~135-145 | C (quaternary) |

| ~120-130 | CH (aromatic) |

| ~110-120 (d, JC-F) | C (aromatic) |

| ~100-110 | CH (aromatic) |

| ~60-70 | -OCH₂CH₃ |

| ~10-20 | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1620-1600 | Medium | C=C Stretch (Aromatic) |

| ~1250-1200 | Strong | C-O Stretch (Ether) |

| ~1100-1000 | Strong | C-F Stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| ~193 | High | [M]⁺ (Molecular Ion) |

| ~178 | Medium | [M - CH₃]⁺ |

| ~164 | High | [M - C₂H₅]⁺ |

| ~136 | Medium | [M - C₂H₅O]⁺ |

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a standard probe, operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For HRMS, the exact mass of the molecular ion can be used to determine the elemental composition.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between different techniques for structural elucidation.

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Ethoxy-4-fluoro-1H-indole

Disclaimer: As of October 2025, there is no publicly available scientific literature or patent data detailing the specific therapeutic targets or biological activity of 7-Ethoxy-4-fluoro-1H-indole. Therefore, this document provides an analysis of potential therapeutic targets based on the known activities of structurally related indole compounds, particularly those with substitutions at the 4- and 7-positions. The information presented herein is for research and informational purposes only and should be considered speculative in the absence of direct experimental evidence for this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, neurotransmitters, and synthetic drugs with a wide array of pharmacological activities.[1][2][3] The specific substitution pattern on the indole ring plays a crucial role in determining the compound's biological target and its resulting therapeutic effect. This guide explores the inferred potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) of analogous compounds. The presence of a fluorine atom at the 4-position and an ethoxy group at the 7-position suggests that this compound may exhibit activities similar to other 4-fluoro and 7-alkoxy substituted indole derivatives.

Inferred Potential Therapeutic Targets

Based on the biological activities of structurally similar compounds, this compound could potentially target a range of proteins and pathways implicated in various diseases. The following sections outline these potential targets and the evidence from related molecules.

The indole scaffold is a common feature in many anticancer agents. Structurally related compounds suggest several potential oncological targets for this compound.

-

Tryptophan Dioxygenase (TDO) Inhibition: 4-Fluoroindole is a known reactant in the synthesis of TDO inhibitors. TDO is an enzyme involved in tryptophan metabolism and is a target for cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.

-

Histone Deacetylase (HDAC) Inhibition: 4-Fluoroindole has been used in the preparation of HDAC inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in oncology.

-

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: N-substituted indole derivatives have been identified as inhibitors of the anti-apoptotic protein Mcl-1.[4] Inhibition of Mcl-1 can induce apoptosis in cancer cells, making it a key target for cancer therapy. The most potent compound in one study, 24d, exhibited a Ki value of 110 nM.[4]

-

Antitumor Activity of 7-Alkoxy Derivatives: 7-Alkoxymitosanes, which share the 7-alkoxy substitution pattern, have demonstrated potent antitumor activity against solid tumors in mice.[5]

Table 1: Quantitative Data for Anticancer Activity of Related Indole Derivatives

| Compound Class | Target | Key Finding | Reference |

| N-substituted indoles | Mcl-1 | Compound 24d Ki = 110 nM | [4] |

| 7-alkoxymitosanes | Antitumor | Strong activity against Sarcoma-180 | [5] |

Indole derivatives have shown promise in the treatment of both bacterial and viral infections.

-

Antibacterial and Anti-virulence Activity: 7-alkoxymitosanes exhibit strong antibacterial activity against various Gram-positive and Gram-negative bacteria.[5] Furthermore, 4-fluoroindole has been shown to enhance the efficacy of antibiotics like kanamycin against multidrug-resistant Pseudomonas aeruginosa.[6]

-

HIV-1 Fusion Inhibition: Indole-based compounds have been developed as small molecule inhibitors of HIV-1 fusion by targeting the glycoprotein 41 (gp41).[7][8] One of the most active inhibitors, 6j, had an EC50 of 0.2 µM against both cell-cell fusion and live virus replication.[7]

Table 2: Quantitative Data for Anti-Infective Activity of Related Indole Derivatives

| Compound Class | Target Organism/Protein | Key Finding | Reference |

| 7-alkoxymitosanes | Gram-positive & Gram-negative bacteria | Strong antibacterial activity | [5] |

| 4-fluoroindole | Pseudomonas aeruginosa | Enhances kanamycin susceptibility | [6] |

| Bisindole derivatives | HIV-1 gp41 | Compound 6j EC50 = 0.2 µM | [7] |

The indole core is famously present in the neurotransmitter serotonin. Consequently, many indole derivatives target CNS pathways.

-

Serotonin Reuptake Inhibition: 4-Fluoroindole is a reactant for the preparation of potent selective serotonin reuptake inhibitors (SSRIs). SSRIs are a major class of drugs used to treat depression and anxiety disorders.

-

Monoamine Reuptake Inhibition: Beyond serotonin, 4-fluoroindole has also been used to synthesize broader monoamine reuptake inhibitors. These compounds can modulate the levels of neurotransmitters like dopamine and norepinephrine in addition to serotonin.

-

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibition: 4-Fluoroindole serves as a reactant for the synthesis of SGLT2 inhibitors, which are used in the management of hyperglycemia in diabetes.

Experimental Protocols

The following are representative, generalized experimental protocols for assessing the potential activities of a novel indole compound like this compound, based on the activities of related molecules.

-

Objective: To determine the inhibitory activity of the test compound against the Mcl-1 protein.

-

Materials: Recombinant human Mcl-1 protein, a fluorescently labeled peptide that binds to Mcl-1 (e.g., a FAM-labeled Noxa-B peptide), assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68), test compound (dissolved in DMSO), and a microplate reader capable of measuring fluorescence polarization.

-

Method:

-

A solution of the fluorescently labeled peptide and Mcl-1 protein is prepared in the assay buffer at concentrations that give a stable and robust fluorescence polarization signal.

-

The test compound is serially diluted in DMSO and then added to the protein-peptide mixture in a 384-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

-

The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using the microplate reader.

-

The data is analyzed by plotting the fluorescence polarization values against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

-

Objective: To measure the ability of the test compound to inhibit HIV-1 entry into host cells.

-

Materials: HEK293T cells, HIV-1 envelope (Env)-pseudotyped luciferase reporter viruses, TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4), cell culture medium, test compound, and a luciferase assay system.

-

Method:

-

TZM-bl cells are seeded in a 96-well plate and incubated overnight.

-

The test compound is serially diluted and added to the cells.

-

A fixed amount of the Env-pseudotyped luciferase reporter virus is then added to each well.

-

The plates are incubated for 48 hours at 37°C.

-

After incubation, the medium is removed, and the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer.

-

The percentage of inhibition is calculated relative to virus control wells (no compound). The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Visualizations of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the inferred therapeutic targets of this compound.

Caption: Potential mechanism of action as a serotonin reuptake inhibitor.

Caption: A generalized workflow for assessing kinase inhibition.

Caption: Potential role as an Mcl-1 inhibitor in the apoptosis pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 7-alkoxymitosanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

discovery and history of substituted fluoroindoles

Experimental Protocols

Synthesis of 5-Fluoroindole

A common method for the synthesis of 5-fluoroindole is the Leimgruber-Batcho indole synthesis, which is amenable to large-scale production.

Step 1: Synthesis of (E)-N,N-dimethyl-1-(5-fluoro-2-nitrophenyl)ethen-1-amine

-

To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (0.2 equivalents).

-

Heat the reaction mixture to 120-130 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 5-Fluoroindole

-

Dissolve the crude enamine from the previous step in a suitable solvent, such as methanol or ethanol.

-

Add a reducing agent, such as palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or iron powder in acetic acid.

-

If using Pd/C and hydrogen, the reaction is typically carried out at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

-

If using iron in acetic acid, the mixture is heated to reflux for several hours.

-

After the reaction is complete, filter the mixture to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 5-fluoroindole.

Synthesis of 6-Fluoro-2-methyl-1H-indole

This compound can be synthesized via a reductive cyclization of a nitro-precursor.

-

In a stainless steel autoclave, place 1-(4-fluoro-2-nitrophenyl)propan-2-one (1 equivalent), triruthenium dodecacarbonyl (Ru3(CO)12, 0.04 equivalents), 2,2'-bipyridine (0.04 equivalents), and toluene.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with carbon monoxide and heat the reaction mixture, stirring for several hours.

-

Monitor the reaction by HPLC to confirm the conversion of the starting material.

-

After completion, cool the autoclave to room temperature and carefully vent the CO.

-

The reaction mixture can be analyzed by HPLC to determine the yield of 6-fluoro-2-methylindole. The product can be purified by column chromatography.

Biological Activity of Substituted Fluoroindoles

The introduction of fluorine into the indole ring has led to the discovery of potent and selective modulators of various biological targets. Below are tables summarizing the quantitative data for representative fluoroindole derivatives against key protein classes.

Table 1: Fluoroindole-Based Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |

| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | 2, 8, 1 | N/A (enzymatic assay) | --INVALID-LINK-- |

| Vorolanib (CM082) | VEGFR, PDGFR | Not specified | N/A | --INVALID-LINK-- |

| Indole Derivative 18 | VEGFR-2, VEGFR-1, PDGFR-α/β | 3.8 | N/A (enzymatic assay) | --INVALID-LINK-- |

Table 2: Fluoroindole-Based Serotonin Receptor Ligands

| Compound | Target | Ki (nM) | Receptor Type | Reference |

| 5-Fluorotryptamine | 5-HT3A | 800 | Partial Agonist | |

| 5-Fluorotryptamine | 5-HT3AB | 1800 | Partial Agonist | |

| 5-Chlorotryptamine | 5-HT3A | 2700 | Weak Partial Agonist | |

| Tryptamine | 5-HT3A | 4800 | Weak Partial Agonist | |

| 4-Fluoro-5-methoxy-DMT | 5-HT1A | 3.8 | Agonist | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of fluoroindole-based drugs with their targets and the workflows for their discovery and evaluation is crucial for a comprehensive understanding.

Signaling Pathway of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by blocking the signaling pathways involved in tumor growth and angiogenesis.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 7-Ethoxy-4-fluoro-1H-indole Analogs

Disclaimer: As of this writing, detailed structure-activity relationship (SAR) studies specifically for 7-Ethoxy-4-fluoro-1H-indole are not extensively available in the public domain. This guide, therefore, provides a comprehensive framework and a hypothetical SAR study based on the well-established principles of medicinal chemistry for indole derivatives, fluorinated compounds, and alkoxy-substituted analogs. The experimental protocols and data presented herein are illustrative and intended to serve as a template for researchers in the field.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in medicinal chemistry. Indole-containing drugs have been developed as antiviral, antitumor, analgesic, and anti-inflammatory agents, among others.[1]

The strategic modification of the indole core is a common approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Two common modifications are fluorination and the introduction of alkoxy groups.

-

Fluorine Substitution: The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[2] Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[2][3] Specifically, a fluorine at the 4-position of the indole ring, as in 4-fluoroindole, can influence the molecule's overall electronic distribution and lipophilicity.[4]

-

Alkoxy Group Substitution: Alkoxy groups, such as the ethoxy group at the 7-position, can impact a compound's solubility, lipophilicity, and metabolic profile. The oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins. The size and nature of the alkyl portion of the alkoxy group can also influence steric interactions within a binding pocket.

This guide will explore the hypothetical structure-activity relationships of a series of 7-alkoxy-4-fluoro-1H-indole derivatives, providing a blueprint for their synthesis, biological evaluation, and data interpretation.

Structure-Activity Relationship (SAR) of 7-Alkoxy-4-fluoro-1H-indole Analogs

The following table summarizes hypothetical data for a series of 7-alkoxy-4-fluoro-1H-indole analogs tested against a generic protein kinase, "Kinase X." The data is presented to illustrate the potential impact of modifications at the 7-position on inhibitory activity.

| Compound ID | R Group (at 7-position) | Kinase X IC50 (nM) | Cell Viability (CC50, µM) |

| 1a | -OCH3 | 150 | >50 |

| 1b | -OCH2CH3 (Ethoxy) | 85 | >50 |

| 1c | -OCH2CH2CH3 | 120 | 45 |

| 1d | -OCH(CH3)2 | 250 | 30 |

| 1e | -OCH2CH2OH | 95 | >50 |

| 1f | -OCH2CH2OCH3 | 110 | >50 |

| 1g | -OH | 500 | 25 |

| 1h | -H | >1000 | >50 |

SAR Summary:

-

Effect of Alkoxy Chain Length: A clear trend is observed with the length of the alkyl chain at the 7-position. The parent compound lacking substitution (1h) is inactive. A methoxy group (1a) confers moderate activity, which is improved with an ethoxy group (1b). Further increasing the chain length to a propoxy group (1c) leads to a slight decrease in activity, suggesting an optimal pocket size for the substituent.

-

Steric Hindrance: The introduction of a bulky isopropyl group (1d) significantly reduces potency, likely due to steric hindrance within the kinase's binding site.

-

Polar Substituents: The addition of a terminal hydroxyl group (1e) maintains good potency, comparable to the ethoxy analog (1b). This suggests that a hydrogen bond acceptor/donor in this region is well-tolerated and could be explored for improving solubility and pharmacokinetic properties.

-

Comparison to Hydroxyl: The phenolic analog (1g) shows significantly reduced activity compared to its alkoxy counterparts, indicating that methylation or ethylation of the 7-hydroxyl group is crucial for potent inhibition of Kinase X.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the in vitro potency (IC50) of test compounds against a protein kinase.

Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of Kinase X.

Materials:

-

Recombinant Human Kinase X (e.g., from a commercial vendor)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (specific for Kinase X)

-

Test compounds dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Opaque-walled 384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

-

Reaction Setup: a. Add 2.5 µL of kinase buffer to all wells. b. Add 25 nL of the serially diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells. c. Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase buffer) to all wells to initiate the reaction. d. For the "no enzyme" negative control, add 2.5 µL of the substrate in kinase buffer without the enzyme.

-

Kinase Reaction: a. Add 5 µL of 2X ATP solution (at the Km concentration for Kinase X) to all wells to start the kinase reaction. b. Incubate the plate at room temperature for 60 minutes.

-

Signal Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a compatible plate reader.

-

Data Analysis: a. Subtract the "no enzyme" background from all data points. b. Normalize the data with the "DMSO only" wells representing 100% activity and a high concentration of a known inhibitor representing 0% activity. c. Plot the normalized percent inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This protocol outlines the MTT assay, a common colorimetric method to assess the effect of compounds on cell metabolic activity, which is an indicator of cell viability.[5][6]

Objective: To determine the concentration of a test compound that reduces the viability of a cell line by 50% (CC50).

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compounds dissolved in 100% DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Clear, flat-bottomed 96-well plates

-

Multi-channel pipette

-

Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the "no cell" control from all other values. b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the CC50 value.

Visualizations: Workflows and Pathways

SAR Study Experimental Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to the identification of a lead candidate.

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Hypothetical Signaling Pathway

Many indole derivatives are known to be kinase inhibitors. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in cancer drug discovery, which could be modulated by a this compound analog.

Caption: A simplified MAPK signaling cascade inhibited by a hypothetical indole analog.

Conclusion

While specific SAR data for this compound remains to be published, this guide provides a robust framework for initiating such an investigation. By systematically modifying the substituents on the indole core, particularly at the 7-position, and evaluating the analogs in relevant biochemical and cell-based assays, researchers can elucidate the key structural requirements for potent and selective activity. The illustrative data and detailed protocols herein serve as a starting point for drug development professionals aiming to explore this and related chemical scaffolds for therapeutic intervention.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Crystal Structure Analysis of 7-Ethoxy-4-fluoro-1H-indole: A Search for Definitive Data

Despite a comprehensive search of scientific literature and crystallographic databases, the definitive crystal structure of 7-Ethoxy-4-fluoro-1H-indole has not been located in the public domain. Therefore, a detailed technical guide with quantitative data tables and specific experimental protocols for this particular compound cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the structural analysis of indole derivatives, this absence of data presents both a challenge and an opportunity. The lack of a published crystal structure for this compound means that fundamental structural parameters such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles remain undetermined. This information is critical for understanding the molecule's three-dimensional conformation, its potential intermolecular interactions, and for structure-based drug design efforts.

General Methodologies for Crystal Structure Analysis

While specific data for this compound is unavailable, a general workflow for determining the crystal structure of a novel organic compound can be outlined. This process is fundamental in the fields of crystallography and medicinal chemistry.

Experimental Workflow

The determination of a small molecule's crystal structure, such as an indole derivative, typically follows a standardized set of experimental procedures. The logical flow of these steps is crucial for obtaining high-quality data suitable for structure elucidation.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols (General)

The following are generalized protocols for the key experiments involved in crystal structure determination. These would be adapted for the specific properties of this compound.

1. Synthesis and Purification: The initial step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystal growth. Common purification techniques include recrystallization, column chromatography, and sublimation.

2. Single Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a non-solvent in which the compound is insoluble but which is miscible with the solvent. The vapor of the non-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. X-ray Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.

4. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson method. This initial model is then refined against the experimental data. The refinement process adjusts the atomic positions, and their anisotropic displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

5. Validation and Analysis: The final crystal structure is validated using various crystallographic checks to ensure its quality and chemical sense. The geometric parameters, including bond lengths, bond angles, and intermolecular interactions, are then analyzed. The final results are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Potential Signaling Pathways and Research Context

While no specific biological signaling pathways have been definitively linked to this compound in the available literature, the indole scaffold is a well-known privileged structure in medicinal chemistry. Indole derivatives are known to interact with a wide range of biological targets, including:

-

Receptors: Serotonin (5-HT) receptors, melatonin receptors.

-

Enzymes: Kinases, histone deacetylases (HDACs), and indoleamine 2,3-dioxygenase (IDO).

-

Other Proteins: Tubulin.

The logical relationship for investigating the biological activity of a novel indole derivative like this compound would involve a series of screening and validation steps.

Theoretical and Computational Blueprint for 7-Ethoxy-4-fluoro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical and computational framework for the investigation of 7-Ethoxy-4-fluoro-1H-indole. Due to the current absence of specific experimental and computational studies on this molecule in publicly available literature, this guide serves as a robust starting point for researchers. It outlines proposed methodologies for synthesis, spectroscopic characterization, and in-silico analysis based on established protocols for analogous substituted indoles. The presented data, including predicted spectroscopic characteristics and computational parameters, are derived from studies on structurally related compounds and are intended to guide future experimental and theoretical work.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The strategic placement of substituents on the indole ring allows for the fine-tuning of these characteristics. The title compound, this compound, incorporates a fluorine atom at the 4-position and an ethoxy group at the 7-position. The electron-withdrawing nature of fluorine and the electron-donating, albeit sterically influential, nature of the ethoxy group are anticipated to significantly modulate the electronic and steric properties of the indole core. This interplay of substituents makes this compound a molecule of interest for potential applications in drug discovery and materials science.

This guide details a proposed workflow for the comprehensive study of this molecule, from its chemical synthesis and characterization to its theoretical and computational evaluation.

Proposed Synthesis and Characterization

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established indole syntheses, such as the Fischer indole synthesis or methods involving reductive cyclization of nitrostyrenes.[1][2] A proposed multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

A potential synthetic pathway could start from a commercially available substituted nitrotoluene. The general steps would involve:

-

Introduction of the Ethoxy Group: Nucleophilic aromatic substitution on a suitable precursor, for instance, a di-fluorinated or nitro-fluorinated benzene derivative, to introduce the ethoxy moiety.

-

Nitration: Nitration of the resulting substituted benzene to introduce a nitro group ortho to a methyl group.

-

Condensation: Condensation of the nitrotoluene derivative with a suitable amine and formaldehyde to form a nitrostyrene intermediate.

-

Reductive Cyclization: Reductive cyclization of the 2-nitro-beta-(dialkylamino)styrene intermediate to form the indole ring. This can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation.[1]

Proposed Spectroscopic Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques. Based on studies of other substituted indoles, the following spectral data can be anticipated.[3][4][5][6][7]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indole ring with characteristic coupling patterns influenced by the fluorine and ethoxy substituents. A triplet and quartet for the ethoxy group protons. A broad singlet for the N-H proton. |

| ¹³C NMR | Distinct signals for the eight carbon atoms of the indole core, with chemical shifts influenced by the electronegativity of the fluorine and oxygen atoms. Signals for the two carbons of the ethoxy group. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons, providing direct evidence for the fluorine substitution. |

| FT-IR (cm⁻¹) | Characteristic N-H stretching vibration around 3400 cm⁻¹. C-H stretching vibrations in the aromatic region (3100-3000 cm⁻¹) and aliphatic region (3000-2850 cm⁻¹). C=C stretching vibrations in the aromatic ring (1600-1450 cm⁻¹). A strong C-O stretching band for the ethoxy group (around 1250-1050 cm⁻¹). A C-F stretching vibration (around 1100-1000 cm⁻¹). |

| UV-Vis (nm) | Absorption maxima in the UV region, likely exhibiting two main absorption bands (¹Lₐ and ¹Lₑ) characteristic of the indole chromophore, with their positions shifted due to the substituents.[3][4] |

Theoretical and Computational Studies

Computational chemistry provides a powerful avenue to investigate the electronic structure, properties, and potential interactions of this compound.[8][9] The following sections outline a proposed computational workflow.

Computational Methodology

Quantum chemical calculations would be performed using Density Functional Theory (DFT), a widely used method for studying organic molecules.[10][11][12]

-

Software: Gaussian 16 or a similar quantum chemistry package.[11][12]

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[11][12]

-

Basis Set: 6-31+G(d,p) or a larger basis set for improved accuracy.[11][12]

-

Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects.

Predicted Molecular Geometry

The first step in the computational study is to obtain the optimized molecular geometry. The bond lengths, bond angles, and dihedral angles that define the minimum energy structure of the molecule would be calculated.

Table 2: Predicted Optimized Geometrical Parameters (Selected) for this compound (Calculated in silico)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-F | ~1.35 |

| C7-O | ~1.37 |

| O-C(ethyl) | ~1.43 |

| N1-H | ~1.01 |

| **Bond Angles (°) ** | |

| C3-C4-C5 | ~120 |

| C6-C7-N1 | ~108 |

| C7-O-C(ethyl) | ~118 |

| Dihedral Angles (°) | |

| C5-C4-F-H | ~180 (assuming coplanarity) |

| C6-C7-O-C(ethyl) | Dependent on steric hindrance |

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.

Table 3: Predicted Electronic Properties of this compound (Calculated in silico)

| Property | Predicted Value/Observation |

| HOMO Energy (eV) | Expected to be relatively high due to the electron-donating indole ring and ethoxy group. |

| LUMO Energy (eV) | Expected to be influenced by the electron-withdrawing fluorine atom. |

| HOMO-LUMO Gap (eV) | A moderate energy gap, suggesting potential for electronic transitions in the UV-Vis region. |

| Dipole Moment (Debye) | A significant dipole moment is expected due to the presence of electronegative F and O atoms and the N-H bond. |

| Molecular Electrostatic Potential (MEP) | The MEP map would likely show negative potential regions around the fluorine, oxygen, and nitrogen atoms, indicating sites susceptible to electrophilic attack. The N-H proton would be a region of positive potential. |

Vibrational Frequencies (FT-IR)

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR data to confirm the molecular structure.

Table 4: Predicted Vibrational Frequencies (Selected) for this compound (Calculated in silico)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-O Stretch | 1250 - 1050 |

| C-F Stretch | 1100 - 1000 |

Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed against a relevant biological target.[11][13]

-

Target Selection: A protein target of interest (e.g., a kinase, receptor, or enzyme) would be selected based on the therapeutic area. The 3D structure of the protein would be obtained from the Protein Data Bank (PDB).

-

Ligand Preparation: The optimized 3D structure of this compound would be prepared for docking, including the addition of hydrogen atoms and assignment of charges.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or ArgusLab) would be used to predict the binding pose and affinity of the ligand within the active site of the protein.[13]

-

Analysis: The results would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. The docking score would provide an estimate of the binding affinity.

Visualizations

Proposed Experimental and Computational Workflow

Caption: Proposed workflow for the study of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide presents a comprehensive theoretical and computational roadmap for the study of this compound. By leveraging established synthetic methods, spectroscopic techniques, and computational protocols, researchers can systematically investigate the properties of this novel indole derivative. The proposed workflow and predicted data herein are intended to serve as a valuable resource to stimulate and guide future research efforts in the synthesis, characterization, and application of this compound in medicinal chemistry and materials science.

References

- 1. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

- 8. espublisher.com [espublisher.com]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hakon-art.com [hakon-art.com]

7-Ethoxy-4-fluoro-1H-indole: A Scoping Guide for Medicinal Chemistry Applications

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets make it a "privileged" structure in drug discovery.[1][3] This guide explores the potential medicinal chemistry applications of a novel, hypothetical derivative, 7-Ethoxy-4-fluoro-1H-indole. By dissecting the individual contributions of the core indole, the 4-fluoro substituent, and the 7-ethoxy group, we project its physicochemical properties, potential biological targets, and plausible therapeutic applications. This document serves as a predictive framework to guide future research and development efforts for this and similar scaffolds.

The Indole Scaffold: A Foundation of Therapeutic Versatility

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[1][4] Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition at biological targets.[5] The nitrogen atom's lone pair of electrons contributes to the ring's aromaticity and provides a hydrogen bond donor site, while the C3 position is prone to electrophilic substitution, allowing for diverse functionalization.[5]

Indole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6] Over 40 indole-containing drugs have been approved by the FDA, targeting a wide array of proteins such as G-protein coupled receptors (GPCRs), enzymes (e.g., kinases, cyclooxygenases), and ion channels.[5][7]

Strategic Functionalization: The Roles of Fluorine and Ethoxy Groups

The therapeutic potential of the indole scaffold can be fine-tuned through strategic substitution. The hypothetical this compound features two key substituents that are expected to significantly influence its drug-like properties.

The 4-Fluoro Substituent: Enhancing Pharmacological Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[8][9][10] A fluorine atom at the 4-position of the indole ring is predicted to confer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[11] Placing a fluorine atom on the benzene portion of the indole can block potential sites of hydroxylation, thereby increasing the molecule's metabolic half-life.[11]

-

Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions.[9][11]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, which can influence the molecule's ionization state, solubility, and ability to cross cell membranes.[12]

-

Enhanced Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its permeability across biological membranes, including the blood-brain barrier.[11] This is a critical factor for drugs targeting the central nervous system.

The 7-Ethoxy Group: Modulating Potency and Selectivity

An ethoxy group, as a small alkoxy substituent, can also play a crucial role in optimizing a drug candidate.[13] The placement of an ethoxy group at the 7-position is anticipated to have the following effects:

-

Improved Potency: The ethoxy group can act as a hydrogen bond acceptor and engage in productive interactions within a target's binding pocket, thereby increasing potency.

-

Enhanced Selectivity: The size and orientation of the ethoxy group can introduce steric constraints that favor binding to a specific target over closely related off-targets, leading to improved selectivity and a better safety profile.

-

Solubility and Physicochemical Properties: While larger alkyl groups can significantly increase lipophilicity, a small ethoxy group can offer a balanced improvement in both lipophilicity and aqueous solubility, which is beneficial for overall pharmacokinetic properties.[14]

Projected Profile of this compound

Based on the analysis of its constituent parts, a hypothetical profile for this compound can be projected.

Physicochemical Properties (Hypothetical)

The combination of the fluoro and ethoxy groups is expected to result in a balanced physicochemical profile suitable for a drug candidate.

| Property | Predicted Value | Rationale |

| Molecular Weight | ~193.2 g/mol | Calculated based on chemical formula C10H10FNO. |

| LogP | 2.5 - 3.5 | Increased lipophilicity from both fluoro and ethoxy groups. |

| pKa (Indole NH) | 15.5 - 16.5 | Lowered due to the electron-withdrawing fluorine atom.[12] |

| Topological Polar Surface Area (TPSA) | ~30-40 Ų | Contributed by the indole nitrogen and the ethoxy oxygen. |

Potential Biological Targets and Therapeutic Applications

Given the prevalence of indole derivatives as kinase inhibitors, this is a highly probable target class for this compound.[15][16] Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The substitutions at the 4 and 7 positions could provide vectors for interaction with the surrounding amino acid residues, potentially leading to high potency and selectivity.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, FGFR)[17][18]

-

Non-receptor Tyrosine Kinases (e.g., Src, Abl)

-

Serine/Threonine Kinases (e.g., MAP kinases, CDKs)[19]

Potential Therapeutic Areas:

-

Oncology: Inhibition of kinases involved in tumor growth, angiogenesis, and metastasis.[15][20]

-

Inflammatory Diseases: Modulation of kinases in inflammatory signaling pathways.

-

Neurodegenerative Diseases: Targeting kinases implicated in neuronal dysfunction.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of this compound and its derivatives.

General Synthesis of 7-Substituted-4-fluoroindoles

A plausible synthetic route to the target scaffold could involve a multi-step process starting from a commercially available fluorinated aniline derivative.

Protocol:

-

Nitration: 2-Fluoro-5-ethoxyaniline is subjected to nitration to introduce a nitro group, likely directed by the activating ethoxy group.

-

Reduction: The nitro group is then reduced to an amine to yield a diamine intermediate.

-

Cyclization (e.g., Fischer Indole Synthesis): The resulting diamine can be converted to a hydrazine and subsequently cyclized with a suitable ketone or aldehyde under acidic conditions to form the indole ring. Alternative modern cyclization methods could also be employed.

-

Purification: The final product is purified by column chromatography on silica gel, followed by characterization using NMR, mass spectrometry, and HPLC.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.[21][22][23]

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.[22]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation (Hypothetical)

The following tables summarize hypothetical data for a series of analogs based on the this compound scaffold to illustrate potential structure-activity relationships (SAR).

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | R Group (at N1) | VEGFR2 | PDGFRβ | c-Src |

| 1 (Core) | -H | 150 | 220 | >1000 |

| 2a | -CH3 | 125 | 180 | >1000 |

| 2b | -CH2CH2OH | 80 | 110 | 850 |

| 2c | -CH2CONH2 | 55 | 75 | 600 |

Table 2: In Vitro Cytotoxicity and Pharmacokinetic Properties

| Compound | Cytotoxicity (HeLa, IC50, µM) | Metabolic Stability (HLM, t½, min) | Oral Bioavailability (Rat, F%) |

| 1 (Core) | >50 | 45 | 25 |

| 2a | 42 | 55 | 30 |

| 2b | 25 | 70 | 45 |

| 2c | 18 | 95 | 55 |

Visualizations

The following diagrams illustrate key workflows and concepts related to the development of this compound derivatives.

Caption: A potential synthetic route to this compound.

Caption: Potential inhibition of the MAPK/ERK pathway by an indole derivative.

Caption: A logical workflow for the development of indole-based drug candidates.

Conclusion

While this compound is a hypothetical molecule, a systematic analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. The combination of the privileged indole core with strategic fluoro and ethoxy substitutions presents a promising profile for developing potent, selective, and metabolically robust drug candidates, particularly in the realm of kinase inhibition for oncology and inflammatory diseases. The experimental protocols and predictive data presented in this guide offer a foundational roadmap for the synthesis, evaluation, and optimization of this and related novel chemical entities. Further empirical investigation is warranted to validate these projections and unlock the full therapeutic potential of this promising scaffold.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 18. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Review of 7-Substituted-4-Fluoroindoles: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of fluorine atoms and other substituents on the indole ring can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides a comprehensive review of the synthesis and biological evaluation of a specific, yet underexplored, class of compounds: 7-substituted-4-fluoroindoles.